![molecular formula C8H9N3 B12916103 2,8-Dimethyl[1,2,4]triazolo[1,5-a]pyridine CAS No. 4931-19-5](/img/structure/B12916103.png)
2,8-Dimethyl[1,2,4]triazolo[1,5-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine is a nitrogen-containing heterocyclic compound that has garnered significant interest in medicinal and pharmaceutical chemistry. This compound is part of the broader class of 1,2,4-triazolo[1,5-a]pyridines, which are known for their diverse biological activities and applications in various fields, including medicine and material sciences .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the most efficient methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines, including 2,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine, involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions. This method uses enaminonitriles and benzohydrazides in a tandem reaction that includes transamidation, nucleophilic addition with nitrile, and subsequent condensation . The reaction typically occurs at 140°C and yields the desired product in a short time with high efficiency .
Industrial Production Methods
Industrial production methods for 1,2,4-triazolo[1,5-a]pyridines often involve scalable reactions that can be performed under environmentally friendly conditions. The use of microwave irradiation and mechanochemical methods are particularly notable for their efficiency and reduced environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as NaOCl and MnO2.
Substitution: Nucleophilic substitution reactions are common, especially involving the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Oxidation: NaOCl, MnO2, and PIFA (PhI(OCOCF3)2) are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation and other reducing agents like NaBH4 are used for reduction reactions.
Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted triazolo[1,5-a]pyridines, which can exhibit different biological activities depending on the substituents introduced .
Aplicaciones Científicas De Investigación
2,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt and inhibits enzymes like PHD-1, JAK1, and JAK2 . These interactions lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-triazolo[1,5-a]pyrimidine: Known for its diverse biological activities, including antibacterial, antifungal, and anticancer properties.
1,2,4-triazolo[1,5-c]pyrimidine: Exhibits similar biological activities but with different molecular targets.
1,2,4-triazolo[4,3-a]pyrimidine: Used in the synthesis of various bioactive compounds.
Uniqueness
2,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to act as an inverse agonist and enzyme inhibitor makes it particularly valuable in medicinal chemistry .
Propiedades
Número CAS |
4931-19-5 |
|---|---|
Fórmula molecular |
C8H9N3 |
Peso molecular |
147.18 g/mol |
Nombre IUPAC |
2,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C8H9N3/c1-6-4-3-5-11-8(6)9-7(2)10-11/h3-5H,1-2H3 |
Clave InChI |
NFWRLHPRUGVPDE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CN2C1=NC(=N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



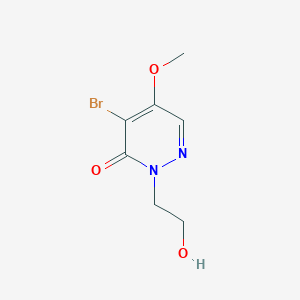
![1-Benzyl-1,8-dihydrocyclohepta[b]phosphole](/img/structure/B12916030.png)
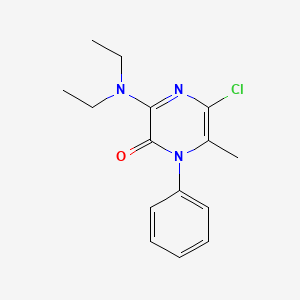
![2-Methyloctahydro-2H-cyclohepta[b]furan-2-ol](/img/structure/B12916044.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-thienyl)-](/img/structure/B12916049.png)


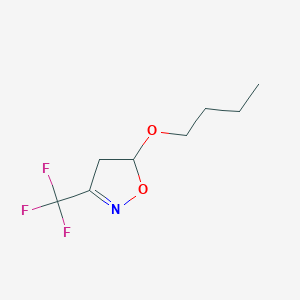
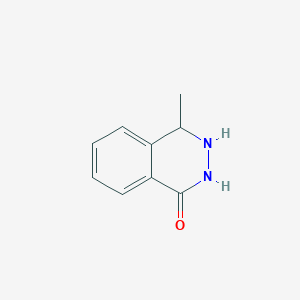
![Isoxazole, 3-methyl-4-nitro-5-[2-(1-pyrrolidinyl)ethyl]-](/img/structure/B12916083.png)
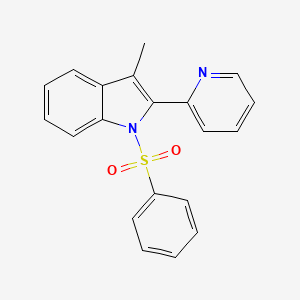

![3-methyl-2,6-diphenyl-3H-[1,2,4]triazolo[1,2-a]triazole-5,7-dione](/img/structure/B12916100.png)
